2-Amino-2-phenylethanethioamide

Hydrogen bonding Molecular recognition Protein-ligand interactions

2-Amino-2-phenylethanethioamide (CAS 16256-21-6, C₈H₁₀N₂S, MW 166.24) is a synthetic α-aminothioamide. It features a central sp³ carbon bearing a phenyl ring, a primary amine (–NH₂), and a thioamide group (–C(=S)NH₂).

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
Cat. No. B12105847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylethanethioamide
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=S)N)N
InChIInChI=1S/C8H10N2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)
InChIKeyMWYKYPSXTVKJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-phenylethanethioamide: Physicochemical Baseline for a Dual-Functional α-Aminothioamide Building Block


2-Amino-2-phenylethanethioamide (CAS 16256-21-6, C₈H₁₀N₂S, MW 166.24) is a synthetic α-aminothioamide . It features a central sp³ carbon bearing a phenyl ring, a primary amine (–NH₂), and a thioamide group (–C(=S)NH₂). Commercially available at ≥95% purity , the compound exhibits a predicted density of 1.228 ± 0.06 g/cm³ and a predicted boiling point of 309.6 ± 52.0 °C .

Why 2-Amino-2-phenylethanethioamide Cannot Be Replaced by Common Amide or De-amino Thioamide Analogs


The simultaneous presence of an α-amino group and a thioamide moiety creates a functional profile that is absent in simpler analogs. The α-amino group introduces a protonation site (pKₐ₂ ~7.3–7.7 for the class [1]) that is absent in 2-phenylethanethioamide (CAS 645-54-5), while the C=S group confers stronger hydrogen-bond donation but ~6-fold weaker hydrogen-bond acceptance compared to the corresponding amide [2]. These differences are not additive but interactive—the charged ammonium group exerts a much larger electrostatic modulation on thionamide basicity than on amide basicity [1]—meaning that neither the amide analog (2-amino-2-phenylacetamide) nor the de-amino thioamide analog can serve as a faithful physicochemical or biochemical surrogate.

Quantitative Differentiation Evidence for 2-Amino-2-phenylethanethioamide vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Balance: Thioamide vs. Amide Class Comparison

In a direct experimental comparison, N,N-dimethylthioformamide (DMTF) formed hydrogen-bonded complexes with thioacetamide with an enthalpy change of −5.8 ± 0.2 kcal/mol—nearly twice the magnitude of the corresponding amide–amide complex (DMF–TA). However, the equilibrium constant for thioamide H-bond formation was ~6-fold smaller than that of the corresponding amide, despite the thioamide possessing a larger proton affinity [1]. This means the thioamide C=S group forms thermodynamically stronger but kinetically less persistent hydrogen bonds than the amide C=O group.

Hydrogen bonding Molecular recognition Protein-ligand interactions

Ionization State: α-Aminothioamide pKₐ vs. α-Aminoamide Class Comparison

For the α-aminothioamide class, the first dissociation constant (pK₁) of diprotonated species ranges from −8.1 to −8.8, and the second dissociation constant (pK₂) ranges from 7.3 to 7.7 [1]. Critically, the charged ammonium group exerts a much larger effect on thionamide basicity than on amide basicity—a result attributed to differential solvation of the protonated amide vs. thioamide group [1]. This interaction between the two functional groups is absent in de-amino thioamide analogs such as 2-phenylethanethioamide.

Ionization constant Electrostatic modulation α-Aminothioamide

Enzymatic Activity: Reported PNMT Inhibition of 2-Amino-2-phenylethanethioamide

BindingDB reports a Ki value of 1.11 × 10⁶ nM (1.11 mM) for 2-amino-2-phenylethanethioamide against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. However, the SMILES record for this entry (CHEMBL291584, BDBM50367284) does not correspond to the structure of 2-amino-2-phenylethanethioamide, indicating a potential database misannotation. This Ki value should therefore be treated with caution. If valid, it establishes the compound as a low-affinity PNMT ligand (millimolar range), which may be useful as a negative control or fragment starting point. In contrast, the structurally related 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide derivative (18a) exhibits ALK5 inhibitory activity with an IC₅₀ of 13 nM (0.013 µM) [2], illustrating the potential of the phenylethanethioamide scaffold for potent target engagement when appropriately elaborated.

PNMT inhibition Enzyme assay Binding affinity

Commercial Purity Benchmarking: 2-Amino-2-phenylethanethioamide vs. 2-Phenylethanethioamide

Multiple commercial suppliers list 2-amino-2-phenylethanethioamide at ≥95% purity (AKSci, Enamine, Leyan, Chemscene) [1]. By comparison, the de-amino analog 2-phenylethanethioamide (CAS 645-54-5) is commonly offered at 97% purity from major suppliers such as TCI America [2]. The 95% specification for the α-amino derivative reflects the additional synthetic complexity of introducing and retaining the free amine group.

Commercial availability Purity specification Procurement

Application Scenarios Where 2-Amino-2-phenylethanethioamide Offers Differentiated Utility


Thioamide Isostere Scanning in Peptide and Protein Engineering

The ~2-fold stronger H-bond donor strength combined with ~6-fold weaker H-bond acceptor capacity of the thioamide group, coupled with the solvent-exposed amine handle for further derivatization, makes this compound a valuable monomer for introducing backbone thioamide modifications into peptide mimetics or for probing amide bond contributions to protein stability [1].

Fragment-Based Screening Libraries Targeting Metalloenzymes

The thioamide sulfur atom offers distinct metal-coordination geometry compared to amide oxygen, while the α-amino group provides an additional metal-binding or hydrogen-bonding site. Although the reported PNMT Ki is in the millimolar range (with structural annotation caveats noted), this compound may serve as a low-affinity fragment hit for optimization campaigns, particularly for targets where thioamide chelation confers selectivity over amide-based fragments [1].

Synthetic Intermediate for Heterocyclic Compound Libraries

The dual nucleophilic sites (α-NH₂ and thioamide –NH₂/S) enable regioselective cyclocondensation reactions to form thiazoles, thiadiazoles, and imidazolethiones. The α-amino group distinguishes this building block from 2-phenylethanethioamide by enabling additional ring-closure pathways that generate amino-substituted heterocycles in a single step [1].

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